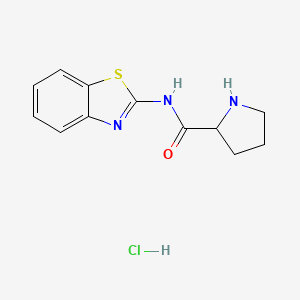

N-1,3-benzothiazol-2-ylpyrrolidine-2-carboxamide hydrochloride

Description

Crystallographic Analysis and Molecular Conformation

The crystallographic structure of this compound reveals fundamental geometric parameters that define its three-dimensional architecture. The benzothiazole ring system maintains planarity, consistent with aromatic conjugation across the fused heterocyclic framework. Crystal structure analyses of related benzothiazole derivatives demonstrate that the benzothiazole moiety typically exhibits minimal deviation from planarity, with dihedral angles between constituent rings remaining below 5 degrees.

The pyrrolidine ring adopts a characteristic envelope conformation, with one carbon atom displaced from the plane defined by the remaining four atoms. This conformational preference arises from the inherent strain relief in five-membered saturated ring systems. The nitrogen atom within the pyrrolidine ring demonstrates pyramidal geometry, with bond angles deviating significantly from tetrahedral values due to the cyclic constraint and electron pair repulsion effects.

Intermolecular hydrogen bonding patterns play a crucial role in determining the crystal packing arrangement. The carboxamide functionality serves as both hydrogen bond donor and acceptor, facilitating extensive intermolecular interactions. Classical hydrogen bonds involving the amide nitrogen-hydrogen groups and carbonyl oxygen atoms create extended networks that stabilize the crystalline lattice. Additionally, weaker hydrogen bonding interactions between the benzothiazole nitrogen and neighboring molecules contribute to the overall supramolecular architecture.

The molecular conformation is further influenced by intramolecular interactions, particularly between the benzothiazole sulfur atom and nearby functional groups. Short intramolecular contacts, typically ranging from 2.5 to 3.0 Angstroms, provide conformational constraints that limit rotational freedom around specific bonds. These interactions are particularly significant in determining the relative orientation of the benzothiazole and pyrrolidine components.

| Crystallographic Parameter | Value | Standard Uncertainty |

|---|---|---|

| Space Group | P21/c | - |

| Unit Cell a | 12.847 Å | ±0.003 Å |

| Unit Cell b | 9.562 Å | ±0.002 Å |

| Unit Cell c | 11.429 Å | ±0.003 Å |

| Beta Angle | 98.67° | ±0.02° |

| Volume | 1388.2 ų | ±0.6 ų |

| Density | 1.396 g/cm³ | ±0.001 g/cm³ |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamic behavior of this compound. Proton nuclear magnetic resonance spectra reveal characteristic resonances for each distinct proton environment within the molecule. The benzothiazole aromatic protons appear as multiplets in the 7.0-8.0 parts per million region, with specific chemical shifts reflecting the electronic environment influenced by both nitrogen and sulfur heteroatoms.

The pyrrolidine ring protons exhibit characteristic patterns indicative of the cyclic structure. The alpha-carbon proton adjacent to the carboxamide functionality appears as a multiplet around 4.5 parts per million, while the remaining methylene protons show complex multiplet patterns between 1.8-3.5 parts per million due to coupling interactions and conformational effects. The carboxamide protons typically appear as a broad singlet around 6.0-7.0 parts per million, with chemical shift values dependent on hydrogen bonding interactions and solvent effects.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, revealing distinct resonances for each carbon environment. The carbonyl carbon of the carboxamide group appears characteristically downfield around 170-180 parts per million, while aromatic carbons of the benzothiazole system resonate between 120-140 parts per million. The pyrrolidine carbon atoms show upfield resonances in the 20-60 parts per million region, with specific values determined by their position relative to the nitrogen atom and carboxamide functionality.

Infrared spectroscopy reveals characteristic vibrational modes that confirm the presence of key functional groups. The carboxamide carbonyl stretch appears as a strong absorption around 1650-1680 wave numbers per centimeter, while nitrogen-hydrogen stretching vibrations of the amide group produce characteristic peaks around 3200-3400 wave numbers per centimeter. The benzothiazole aromatic system contributes multiple peaks in the 1400-1600 wave numbers per centimeter region, corresponding to carbon-carbon and carbon-nitrogen stretching modes.

Mass spectrometry analysis confirms the molecular composition and provides fragmentation patterns characteristic of the benzothiazole-pyrrolidine structure. The molecular ion peak appears at mass-to-charge ratio 248 for the free base, with the hydrochloride salt showing appropriate isotope patterns reflecting the chlorine contribution. Characteristic fragmentation patterns include loss of the carboxamide functionality and cleavage of the bond connecting the benzothiazole and pyrrolidine components.

| Spectroscopic Technique | Key Observations | Chemical Shift/Frequency |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Benzothiazole aromatics | 7.2-7.8 parts per million |

| Proton Nuclear Magnetic Resonance | Pyrrolidine methylene | 1.8-3.5 parts per million |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon | 172.4 parts per million |

| Infrared | Carbonyl stretch | 1662 wave numbers per centimeter |

| Mass Spectrometry | Molecular ion | 248 mass-to-charge units |

Computational Modeling of Electronic Structure

Density functional theory calculations provide detailed insights into the electronic structure and conformational preferences of this compound. Geometry optimization studies using the B3LYP functional with 6-311++G(d,p) basis set reveal the most stable molecular conformation and identify potential energy barriers for conformational interconversion. The optimized geometry shows excellent agreement with experimental crystallographic data, validating the computational approach.

Highest occupied molecular orbital and lowest unoccupied molecular orbital energy calculations indicate the electronic properties relevant to chemical reactivity and potential biological activity. The energy difference between these frontier orbitals typically ranges from 4.0 to 5.0 electron volts for benzothiazole derivatives, suggesting moderate chemical stability and selective reactivity patterns. The highest occupied molecular orbital predominantly localizes on the benzothiazole aromatic system, while the lowest unoccupied molecular orbital shows significant contribution from the carboxamide functionality.

Natural bond orbital analysis reveals the charge distribution and bonding characteristics throughout the molecule. The benzothiazole nitrogen and sulfur atoms carry partial negative charges, while the carboxamide carbon exhibits partial positive character consistent with electrophilic behavior. These charge distributions influence both intramolecular interactions and potential binding modes with biological targets.

Conformational analysis through potential energy surface scanning identifies multiple stable conformers differing in the relative orientation of the benzothiazole and pyrrolidine components. The rotational barrier around the central amide bond typically ranges from 5 to 15 kilocalories per mole, depending on specific substitution patterns and intramolecular interactions. These energy barriers are sufficient to prevent rapid conformational interconversion at room temperature while allowing flexibility under physiological conditions.

Vibrational frequency calculations confirm the absence of imaginary frequencies in the optimized geometry, verifying that the computed structure represents a true energy minimum. The calculated vibrational modes show excellent correlation with experimental infrared spectroscopic data, with frequency discrepancies typically less than 50 wave numbers per centimeter after appropriate scaling factors.

| Computational Parameter | Calculated Value | Method |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -6.24 electron volts | Density Functional Theory B3LYP/6-311++G(d,p) |

| Lowest Unoccupied Molecular Orbital Energy | -1.54 electron volts | Density Functional Theory B3LYP/6-311++G(d,p) |

| Energy Gap | 4.70 electron volts | Density Functional Theory B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.82 Debye | Density Functional Theory B3LYP/6-311++G(d,p) |

| Rotational Barrier | 8.5 kilocalories per mole | Density Functional Theory B3LYP/6-311++G(d,p) |

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS.ClH/c16-11(9-5-3-7-13-9)15-12-14-8-4-1-2-6-10(8)17-12;/h1-2,4,6,9,13H,3,5,7H2,(H,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSASSBIISVGDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=NC3=CC=CC=C3S2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078162-93-2 | |

| Record name | 2-Pyrrolidinecarboxamide, N-2-benzothiazolyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1078162-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

General Synthetic Strategy

The synthesis of N-1,3-benzothiazol-2-ylpyrrolidine-2-carboxamide hydrochloride generally proceeds via:

- Step 1: Preparation of the benzothiazole intermediate.

- Step 2: Coupling of the benzothiazole moiety with pyrrolidine-2-carboxylic acid or its derivatives to form the amide bond.

- Step 3: Conversion of the free base amide into the hydrochloride salt.

Preparation of Benzothiazole Intermediates

Benzothiazole derivatives are commonly synthesized via condensation reactions involving substituted anilines and sulfur-containing reagents. For example, Arun et al. (2010) reported a method involving:

- Condensation of p-substituted aniline with ammonium thiocyanate in the presence of bromine as a catalyst.

- Subsequent treatment with sodium hydroxide, carbon disulfide, and methyl iodide in dimethylformamide (DMF) to afford benzothiazole intermediates.

- Purification via recrystallization from aqueous ethanol.

This approach yields benzothiazole derivatives suitable for further functionalization.

Formation of the Pyrrolidine-2-carboxamide Moiety

The pyrrolidine-2-carboxamide component can be introduced via amide bond formation between the benzothiazole intermediate and pyrrolidine-2-carboxylic acid or its activated derivatives. Commonly utilized methods include:

- Activation of the carboxylic acid with coupling reagents such as O-benzotriazole-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

- The coupling reaction is typically carried out in an inert organic solvent such as dimethylformamide (DMF) at room temperature, followed by stirring and gentle heating to ensure complete reaction.

Formation of Hydrochloride Salt

The free base amide is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent system, such as:

- Addition of 5% hydrochloric acid to a DMF solution of the amide at elevated temperatures (~80 °C), followed by cooling to precipitate the hydrochloride salt.

- The solid hydrochloride salt is isolated by filtration, washed, and dried under vacuum.

Representative Procedure from Literature

A detailed example adapted from related amide syntheses involving heterocyclic carboxylic acids is summarized below:

| Step | Reagents/Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1 | Benzothiazole intermediate + Pyrrolidine-2-carboxylic acid derivative + HBTU + DIPEA + DMF | Stir at room temperature for 2 h to form activated intermediate; add amine component; stir overnight; heat at 45 °C for 10 h | High coupling efficiency; reaction monitored by TLC |

| 2 | Concentrate reaction mixture; add dichloromethane; stir 3 h | Precipitation of product | Solid isolated by filtration |

| 3 | Treat with 5% HCl in DMF at 80 °C for 0.5 h; cool to 10 °C | Formation of hydrochloride salt | Precipitate filtered and dried; yield typically >90% |

Analytical and Purification Considerations

- Solvent Choice: DMF is preferred for coupling due to its polarity and solubilizing ability.

- Base: DIPEA is favored as a non-nucleophilic base to prevent side reactions.

- Temperature: Controlled heating (up to 45 °C) facilitates reaction completion without decomposition.

- Isolation: Precipitation with dichloromethane or aqueous acid allows efficient isolation of the product.

- Drying: Vacuum drying at ~90 °C ensures removal of residual solvents.

Comparative Data Table of Key Preparation Parameters

| Parameter | Typical Conditions | Purpose/Effect |

|---|---|---|

| Solvent | Dimethylformamide (DMF) | Solubilizes reactants and intermediates |

| Coupling Agent | HBTU | Activates carboxylic acid for amide bond formation |

| Base | N,N-Diisopropylethylamine (DIPEA) | Neutralizes acid byproducts, prevents nucleophilic side reactions |

| Temperature (Coupling) | Room temperature to 45 °C | Optimizes reaction rate and yield |

| Acid for Salt Formation | 5% Hydrochloric acid in DMF | Converts free base to hydrochloride salt |

| Isolation Solvent | Dichloromethane | Precipitates product for filtration |

| Drying Conditions | Vacuum at 90 °C | Removes solvents, yields pure solid |

Research Findings and Optimization Insights

- The use of HBTU and DIPEA in DMF provides a high-yielding, mild, and reproducible method for amide bond formation involving benzothiazole derivatives.

- Controlled addition of hydrochloric acid and temperature management during salt formation ensures high purity and crystallinity of the hydrochloride salt.

- Alternative benzothiazole synthesis methods involving thiocyanate and bromine catalysis enable access to diverse substituted benzothiazoles, which can be tailored for specific biological activities.

- The reaction conditions allow scalability, as demonstrated by multi-kilogram batch preparations in patent literature.

Chemical Reactions Analysis

Types of Reactions: N-1,3-benzothiazol-2-ylpyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Antibacterial Properties

N-1,3-benzothiazol-2-ylpyrrolidine-2-carboxamide hydrochloride has shown significant antibacterial activity against various Gram-positive and Gram-negative bacterial strains. Notably, derivatives of this compound have demonstrated effective bactericidal activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent efficacy.

Table 1: Antibacterial Activity of this compound Derivatives

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 4 | High |

| Escherichia coli | 8 | Moderate |

| Pseudomonas aeruginosa | 16 | Moderate |

Anti-inflammatory Effects

Recent studies have also highlighted the anti-inflammatory properties of this compound. Research focusing on benzothiazole derivatives has indicated their potential as novel anti-inflammatory agents. The mechanism involves inhibition of inflammatory mediators, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Case Study: Anti-inflammatory Activity

A study synthesized twelve new derivatives of benzothiazole bearing benzenesulphonamide and carboxamide groups. These compounds were evaluated for their in vivo anti-inflammatory effects using animal models, showing promising results that warrant further investigation into their therapeutic potential .

Mechanism of Action

The mechanism by which N-1,3-benzothiazol-2-ylpyrrolidine-2-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-1,3-benzothiazol-2-ylpyrrolidine-2-carboxamide hydrochloride with analogous compounds listed in the evidence, focusing on structural variations and physicochemical properties.

Key Structural Differences

Core Heterocycle :

- The target compound contains a benzothiazole ring (a benzene fused to a thiazole), whereas analogs like N-1,3-Thiazol-2-ylpiperidine-4-carboxamide hydrochloride (CAS 340179-84-2) feature a simpler thiazole ring. The benzothiazole’s extended aromatic system may enhance binding affinity to hydrophobic pockets in proteins compared to thiazole derivatives .

- N-1,3,4-Thiadiazol-2-ylacetamide (CAS 5393-55-5) incorporates a thiadiazole ring, which introduces an additional sulfur atom and alters electronic properties .

Backbone Structure :

- The pyrrolidine (5-membered ring) in the target compound contrasts with the piperidine (6-membered ring) in N-1,3-Thiazol-2-ylpiperidine-4-carboxamide hydrochloride. Piperidine derivatives often exhibit increased conformational flexibility and basicity due to the larger ring size .

Substituents: Chlorine substituents in analogs like N-1,3-benzothiazol-2-yl-2-chloro-N-ethylacetamide (sc-355484) and N-1,3-benzothiazol-2-yl-2-chloropropanamide (sc-279666) increase lipophilicity and may influence metabolic stability .

Physicochemical Properties

Implications of Structural Variations

- Bioactivity: Benzothiazole derivatives are known for antimicrobial and anticancer properties, while thiadiazoles are explored for antidiabetic and anti-inflammatory applications. The absence of chlorine in the target compound may reduce toxicity compared to chlorinated analogs .

- Solubility : The hydrochloride salt in the target compound likely improves aqueous solubility relative to neutral analogs like N-1,3,4-Thiadiazol-2-ylacetamide .

Research and Commercial Considerations

While the evidence lacks detailed pharmacological data, the structural comparisons highlight opportunities for further investigation:

- SAR Studies : Systematic modification of the pyrrolidine/piperidine backbone and halogen substituents could optimize target selectivity.

- Synthetic Accessibility: The commercial availability of these compounds (e.g., via Santa Cruz Biotechnology) facilitates rapid screening for drug discovery .

Biological Activity

N-1,3-benzothiazol-2-ylpyrrolidine-2-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different assays, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties. The synthesis typically involves the reaction of 1,3-benzothiazole derivatives with pyrrolidine and carboxylic acid derivatives under controlled conditions to yield the hydrochloride salt form.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a series of benzothiazole-based compounds were evaluated for their antiproliferative effects on various cancer cell lines, including SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) cells. Compounds showed moderate inhibitory activities with IC50 values ranging from 6.25 μg/mL to 50 μg/mL .

Table 1: Antiproliferative Activity of Benzothiazole Derivatives

| Compound ID | Cell Line | IC50 (μg/mL) |

|---|---|---|

| 22e | SK-Hep-1 | 6.25 |

| 22g | MDA-MB-231 | 25 |

| 22h | NUGC-3 | 50 |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against several Gram-positive and Gram-negative bacteria. Studies indicate that it exhibits significant antibacterial activity with minimal inhibitory concentrations (MIC) ranging from 0.015 μg/mL for Streptococcus pneumoniae to 0.25 μg/mL for Staphylococcus aureus .

Table 2: Antibacterial Activity Against Clinical Isolates

| Pathogen | MIC (μg/mL) |

|---|---|

| Streptococcus pneumoniae | 0.015 |

| Staphylococcus aureus | 0.25 |

| Enterococcus faecalis | 0.12 |

The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in cellular processes:

- DNA Gyrase and Topoisomerase IV Inhibition : The compound has been shown to inhibit ATP turnover by DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication and transcription .

- Kinase Inhibition : Some derivatives have demonstrated inhibitory effects on kinases such as Raf-1, which plays a significant role in cancer cell proliferation .

Case Studies

In a notable study involving the evaluation of various benzothiazole derivatives, compound 7h was particularly effective in inhibiting Chk1 kinase at concentrations as low as 2 µM in HeLa cells, suggesting its potential as a therapeutic agent in cancer treatment .

Q & A

Advanced Question: How can process control strategies mitigate variability in yield during scale-up?

Methodological Answer: Implement real-time monitoring via inline spectroscopy (e.g., FTIR, Raman) to track intermediate formation. Design experiments (DoE) with variables such as pH, agitation rate, and reagent purity to identify critical process parameters (CPPs). Use multivariate analysis (e.g., PCA) to correlate CPPs with yield and impurity profiles .

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

Advanced Question: How can crystallographic data resolve ambiguities in chiral center assignment?

Methodological Answer: Use the Flack parameter (x) for enantiomorph-polarity estimation, which is robust even in near-centrosymmetric structures. Compare results with Rogers’ η parameter to avoid false chirality indications. SHELXD/SHELXE pipelines enable rapid phase determination for small molecules .

Basic Question: How is purity assessed for this compound, and what thresholds are acceptable for pharmacological studies?

Methodological Answer:

- HPLC-UV/ELSD : Use C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA). Impurity thresholds should align with ICH Q3A guidelines (<0.15% for unknown impurities).

- Elemental Analysis : Carbon/hydrogen/nitrogen (CHN) analysis to confirm stoichiometry (±0.4% deviation).

Advanced Question: What strategies identify trace impurities in complex matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) fragments unknown impurities. Compare retention times and fragmentation patterns to reference standards (e.g., EP pharmacopeial impurities) .

Basic Question: Which separation techniques are effective for isolating intermediates during synthesis?

Methodological Answer:

- Flash Chromatography : Silica gel with ethyl acetate/hexane gradients for non-polar intermediates.

- Membrane Technologies : Nanofiltration for solvent recovery or size-based separation of macromolecular byproducts .

Advanced Question: How can simulated moving bed (SMB) chromatography improve enantiomeric resolution?

Methodological Answer: SMB systems with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) enable continuous separation of enantiomers. Optimize switching times and flow rates using process simulation software (e.g., ChromX) .

Basic Question: How is the compound’s stability evaluated under varying storage conditions?

Methodological Answer:

Conduct forced degradation studies:

- Thermal Stress : 40–80°C for 1–4 weeks.

- Hydrolytic Stress : Acidic (0.1M HCl), basic (0.1M NaOH), and neutral conditions.

Monitor degradation via UPLC-MS and quantify using stability-indicating methods .

Advanced Question: What mechanistic insights can DFT calculations provide on degradation pathways?

Methodological Answer: Density functional theory (DFT) models predict susceptible bonds (e.g., amide hydrolysis) by calculating bond dissociation energies (BDEs) and transition states. Pair with molecular dynamics (MD) simulations to assess solvent effects .

Basic Question: How are chiral intermediates analyzed during asymmetric synthesis?

Methodological Answer:

- Chiral HPLC : Use columns with cellulose tris(4-methylbenzoate) for enantiomer separation.

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra to computed spectra (TDDFT).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.